molecular formula C18H24O3S B13775535 Dibutylnaphthalene-2-sulfonic acid

Dibutylnaphthalene-2-sulfonic acid

Cat. No.: B13775535
M. Wt: 320.4 g/mol
InChI Key: WQAHBQDXMLKOGT-UHFFFAOYSA-N
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Description

Dibutylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, where two butyl groups are attached to the naphthalene ring, and a sulfonic acid group is positioned at the 2nd carbon of the naphthalene ring. This compound is known for its applications in various industrial and research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibutylnaphthalene-2-sulfonic acid typically involves the sulfonation of dibutylnaphthalene. The process begins with the reaction of naphthalene with butyl groups under specific conditions to form dibutylnaphthalene. This intermediate is then subjected to sulfonation using concentrated sulfuric acid. The reaction conditions include maintaining a temperature range of 150-200°C and ensuring the presence of a catalyst to facilitate the sulfonation process .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where naphthalene and butyl groups are reacted, followed by sulfonation. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Dibutylnaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonate salts, sulfinate derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

Dibutylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibutylnaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired effects in different applications .

Comparison with Similar Compounds

Uniqueness: Dibutylnaphthalene-2-sulfonic acid is unique due to the presence of butyl groups, which enhance its hydrophobic properties and make it more suitable for applications requiring non-polar characteristics. This makes it distinct from other naphthalene sulfonic acids, which are more hydrophilic .

Properties

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

1,3-dibutylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C18H24O3S/c1-3-5-9-15-13-14-10-7-8-12-16(14)17(11-6-4-2)18(15)22(19,20)21/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21)

InChI Key

WQAHBQDXMLKOGT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CCCC

Origin of Product

United States

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